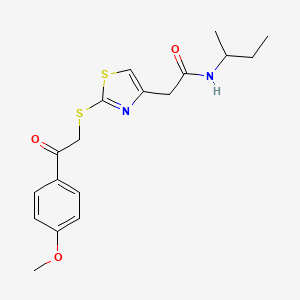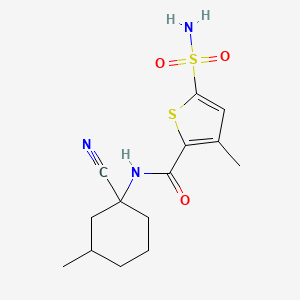
N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide, also known as CMST, is a compound that has been studied for its potential use in the treatment of various diseases. This compound has shown promising results in scientific research, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases. N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been shown to inhibit the activity of protein kinases, which play a crucial role in cell growth and proliferation. It also inhibits the activity of histone deacetylases, which are involved in gene expression and chromatin remodeling. Additionally, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been found to activate the AMP-activated protein kinase pathway, which is involved in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide are diverse and depend on the specific disease being studied. In cancer research, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease research, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been shown to improve cognitive function, reduce neuroinflammation, and prevent neuronal death. In diabetes research, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been found to improve insulin sensitivity, reduce blood glucose levels, and prevent diabetic complications.
Advantages and Limitations for Lab Experiments
The advantages of using N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide in lab experiments include its high potency, low toxicity, and diverse range of effects. However, there are also limitations to using N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide, including its relatively high cost, limited availability, and potential for off-target effects.
Future Directions
There are several future directions for research on N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide, including its potential use in combination therapies for cancer, Alzheimer's disease, and diabetes. Additionally, further studies are needed to elucidate the specific mechanisms of action of N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide and to identify its potential off-target effects. Finally, research is needed to optimize the synthesis and formulation of N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide for use in clinical trials.
In conclusion, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide is a promising compound that has shown potential for use in the treatment of various diseases. Its mechanism of action and physiological effects have been extensively studied, and there are several future directions for research on this compound. However, further studies are needed to fully understand the potential of N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide and to optimize its use in clinical settings.
Synthesis Methods
The synthesis of N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide involves several steps, including the reaction of 1-cyano-3-methylcyclohexane with thiophene-2-carboxylic acid, followed by the addition of sulfamic acid and the final step of acylation with acetic anhydride. The synthesis method has been optimized to obtain high yields of pure N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide.
Scientific Research Applications
N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer drug. In Alzheimer's disease research, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been shown to have neuroprotective effects and improve cognitive function. In diabetes research, N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide has been found to improve insulin sensitivity and reduce blood glucose levels.
properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-9-4-3-5-14(7-9,8-15)17-13(18)12-10(2)6-11(21-12)22(16,19)20/h6,9H,3-5,7H2,1-2H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPFQZYJNTVYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C(C=C(S2)S(=O)(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-3-methylcyclohexyl)-3-methyl-5-sulfamoylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

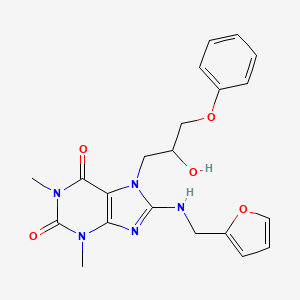
![6-Tert-butyl-2-[1-[2-(4-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2496008.png)
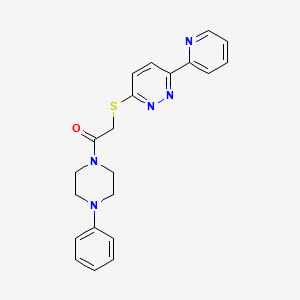
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)quinoxaline-6-carboxamide](/img/structure/B2496011.png)
![7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2496015.png)

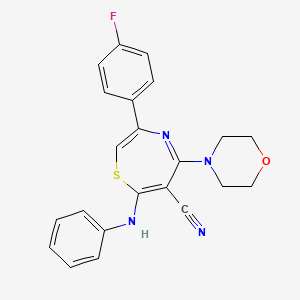
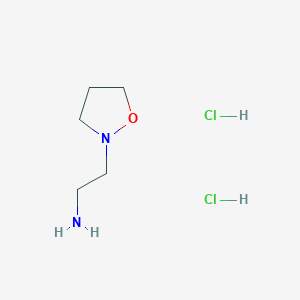
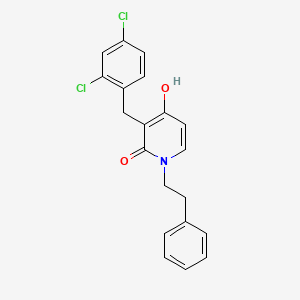
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2496021.png)
![N-(1-cyanocyclobutyl)-N,1,3-trimethyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2496022.png)
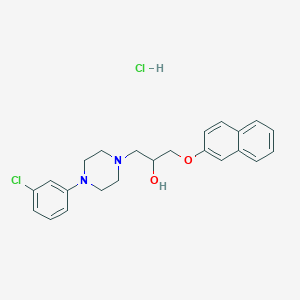
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2496025.png)
